molecular formula C12H11Cl2N B14906151 4,8-Dichloro-3-ethyl-2-methylquinoline

4,8-Dichloro-3-ethyl-2-methylquinoline

Cat. No.: B14906151
M. Wt: 240.12 g/mol
InChI Key: DWMPQXINJJRHOZ-UHFFFAOYSA-N
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Description

4,8-Dichloro-3-ethyl-2-methylquinoline is a halogenated quinoline derivative characterized by a fused bicyclic aromatic structure substituted with chlorine atoms at positions 4 and 8, an ethyl group at position 3, and a methyl group at position 2. This compound belongs to a class of quinolines known for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and alkyl substituents likely influences its physicochemical properties, such as solubility, melting point, and reactivity, which are critical for its functional roles.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

4,8-dichloro-3-ethyl-2-methylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3

InChI Key

DWMPQXINJJRHOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-3-ethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . Another method includes the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are typically performed at low temperatures to ensure good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include the use of heterogeneous cobalt oxide catalysts for aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores of Analogous Compounds

CAS No. Compound Name Substituents Structural Similarity Score
3913-17-5 2-Chloro-4,8-dimethylquinoline Cl (C2), CH₃ (C4, C8) 0.85
80947-25-7 Not fully named (likely chloro-substituted) Cl (positions unspecified) 0.84
4225-85-8 Not fully named (likely chloro-substituted) Cl (positions unspecified) 0.83
21172-88-3 2-Chloro-5,6,7,8-tetrahydroquinoline Cl (C2), saturated C5-C8 ring 0.82
56824-91-0 Ethyl 4,8-dichloroquinoline-3-carboxylate Cl (C4, C8), COOEt (C3) N/A (functional group diff.)

Key Observations :

  • Substituent Position: The highest similarity (0.85) is observed with 2-Chloro-4,8-dimethylquinoline (CAS 3913-17-5), which shares chlorine and methyl groups but lacks the ethyl substituent at C3. This highlights the importance of alkyl chain length in modulating similarity scores .
  • Ring Saturation: 2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 21172-88-3) introduces a partially saturated ring, reducing aromaticity and likely decreasing reactivity compared to fully aromatic analogs .

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